molecular formula C12H20N4O3S B5451477 13-DIMETHYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE

13-DIMETHYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B5451477
M. Wt: 300.38 g/mol
InChI Key: PELSDBRLUIKMBK-UHFFFAOYSA-N
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Description

13-DIMETHYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with a molecular formula of C12H20N4O3S . This compound features a pyrazole ring, a sulfonamide group, and a pyrrolidinone moiety, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

The synthesis of 13-DIMETHYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring and the sulfonamide group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of 13-DIMETHYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Properties

IUPAC Name

1,3-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c1-10-11(9-15(2)14-10)20(18,19)13-6-4-8-16-7-3-5-12(16)17/h9,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELSDBRLUIKMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCCCN2CCCC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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